tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
CAS No. |
2624135-74-4 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(7-13)5-4-9(14)6-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
JVCLTYHAOFWQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C2)CN |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a scaffold for the synthesis of novel pharmaceutical agents due to its structural framework, which can facilitate the development of drugs targeting various biological pathways:
- Analogs Development : Researchers have synthesized derivatives of this compound to explore their potential as inhibitors or modulators of specific biological targets, particularly in neuropharmacology and cancer therapy .
- Bioactive Compounds : The bicyclic structure is prevalent in many natural products and synthetic drugs, making it an attractive candidate for generating new bioactive compounds with improved efficacy and selectivity .
Synthetic Methodologies
The synthesis of this compound has been explored in various studies focusing on:
- Functionalization Techniques : The compound's structure allows for diverse functionalization, enabling the introduction of various substituents that can enhance its biological activity or modify its pharmacokinetic properties .
- Backbone-Constrained Peptides : This compound can be employed in the synthesis of backbone-constrained peptides, which are known to exhibit enhanced stability and binding affinity compared to their linear counterparts .
Case Study 1: Synthesis of γ-Amino Acid Analogues
In a study published in The Journal of Organic Chemistry, researchers utilized the bicyclic core of this compound to synthesize γ-amino acid analogues, demonstrating its versatility as a synthetic intermediate. The study highlighted the compound's ability to serve as a scaffold for creating diverse chemical entities with potential therapeutic applications .
Case Study 2: Bridged Bicyclic Morpholine Derivatives
Another investigation focused on the synthesis of bridged bicyclic morpholine amino acids derived from this compound, showcasing its application in developing compact modules for medicinal chemistry. This research indicated that such derivatives could lead to new classes of drugs with improved bioactivity profiles .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding to these targets, leading to biological or chemical activity. The aminomethyl group can form hydrogen bonds or ionic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Functional Group Analysis
- Aminomethyl vs.
- Stereochemical Variations: Compounds like tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate highlight the importance of stereochemistry in pharmacological activity, as enantiomers may exhibit divergent binding affinities.
Pharmacological Relevance
- Protein Interactions: The rigid bicyclic core is exploited in protein-binding studies, such as the use of tert-butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate in kinase inhibitor design .
Biological Activity
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by a unique structure that incorporates a tert-butyl group, an amino group, and a carboxylate moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 226.32 g/mol .
Structural Features
The compound's structure consists of a bicyclic framework with the following key features:
- Bicyclic System : The bicyclic nature contributes to its conformational rigidity, which is often favorable for biological activity.
- Functional Groups : The presence of the amino and carboxylate groups enhances its potential interactions with biological targets.
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antiviral Activity : Research indicates that compounds similar to this structure may act as inhibitors of viral entry, particularly against filoviruses such as Ebola and Marburg . Specific derivatives have shown promising results in inhibiting these viruses in vitro.
- Antioxidant Properties : The compound has been evaluated for its antioxidant activity using assays such as ABTS and FRAP, demonstrating significant radical-scavenging capabilities . This property is crucial for potential therapeutic applications in oxidative stress-related conditions.
Case Studies and Research Findings
- Antiviral Efficacy :
- Antioxidant Activity Assessment :
-
Binding Affinity Studies :
- Interaction studies have been conducted to assess the binding affinity of this compound with various biological targets, which is essential for evaluating its therapeutic potential . Understanding these interactions helps inform modifications that could enhance efficacy and reduce side effects.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (exo)-tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic | Different position of amino group; potential variations in biological activity |
| Tert-butyl 3-amino-3-methylcyclobutane carboxylate | Cyclic | Smaller ring size; different steric effects |
| Tert-butyl 4-amino-piperidine carboxylate | Piperidine | Linear structure; differing pharmacological profiles |
The structural characteristics of this compound may confer distinct properties compared to these similar compounds, making it a valuable candidate for further research.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three reactive functional groups:
-
Tert-butyl ester : Hydrolyzable under acidic/basic conditions.
-
Aminomethyl group : Susceptible to alkylation, acylation, or nucleophilic substitution.
-
Bicyclic azabicyclo[2.2.1]heptane core : Potential for ring-opening or substitution reactions.
Hydrolysis of the Ester Group
Ester hydrolysis is a fundamental reaction for tert-butyl esters. For analogous compounds like tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid derivative. This reaction is critical for converting the ester into a more polar, bioactive form.
Aminomethyl Group Reactions
The aminomethyl group (-CH₂NH₂) enables diverse transformations:
-
Alkylation/Acylation : The amine can react with alkyl halides or acylating agents (e.g., acetic anhydride) to form secondary/tertiary amines or amides.
-
Nucleophilic Substitution : The amine may participate in substitution reactions, depending on steric hindrance from the bicyclic framework.
For example, in related bicyclic amines, tert-butyl chloroformate is used to form esters, suggesting that the amine can act as a nucleophile in carbonyl chemistry.
Bicyclic Core Reactivity
The azabicyclo[2.2.1]heptane core introduces steric complexity, influencing reaction pathways:
-
Ring-Opening : Harsh conditions (e.g., strong acids/bases) may cleave the bicyclic structure, though this is less common in ester-protected systems.
-
Substitution : The nitrogen atom in the core could act as a leaving group under specific conditions, though this is speculative for this compound.
Deprotection and Functional Group Interplay
The tert-butyl ester and aminomethyl group may interact in multi-step syntheses:
-
Selective Deprotection : Acidic conditions (e.g., TFA) can remove the tert-butyl ester without affecting the amine.
-
Sequential Reactions : After deprotection, the carboxylic acid derivative could undergo further modifications (e.g., amidation).
Limitations and Research Gaps
-
Sparse Literature : No direct experimental data exists for this compound in the provided sources .
-
Structural Similarity : Reactions inferred from analogous bicyclic amines and esters may not fully apply due to steric or electronic differences.
Further studies are required to validate these hypotheses and explore the compound’s reactivity comprehensively.
Note : The analysis relies on structural analogs and general organic chemistry principles due to limited direct data. Experimental validation is essential for confirming reaction pathways.
Preparation Methods
Hydroformylation of Bicyclic Intermediates
A critical step involves the hydroformylation of unsaturated bicyclic intermediates to introduce formyl groups. For example, (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is synthesized via rhodium-catalyzed hydroformylation under 4.5 bar CO:H₂ (1:1) at 50°C, achieving a 55% yield. The reaction employs a chiral ligand, (S,S)-Kelliphite, to enforce stereoselectivity, resulting in a regioisomeric ratio of 6.3:1 favoring the exo-aldehyde.
Table 1: Hydroformylation Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Rh(acac)(CO)₂ |
| Ligand | (S,S)-Kelliphite |
| Pressure | 4.5 bar CO:H₂ (1:1) |
| Temperature | 50°C |
| Solvent | Toluene |
| Yield | 55% |
| Regioisomeric Ratio | 6.3:1 (exo:endo) |
Reductive Amination for Aminomethyl Group Installation
The formyl intermediate undergoes reductive amination to introduce the aminomethyl group. In one protocol, (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the aminomethyl derivative. This step is sensitive to pH and requires strict control to minimize side reactions such as over-reduction or imine hydrolysis.
Table 2: Reductive Amination Parameters
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Ammonium Source | NH₄OAc |
| Solvent | Methanol |
| Reaction Time | 12–24 hours |
| Yield | 60–70% |
Alternative Routes: Reduction of Nitriles
An alternative pathway involves the reduction of a nitrile intermediate. For instance, tert-butyl 4-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate is hydrogenated over Raney nickel at 80°C under 50 psi H₂, yielding the aminomethyl compound. This method avoids the use of toxic cyanoborohydrides but requires careful handling of high-pressure hydrogen.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Batch processing in stirred-tank reactors is preferred for steps requiring precise temperature control, such as hydroformylation. Purification is achieved via crystallization from toluene, with yields improving to 58% after optimization. Continuous-flow systems are being explored for reductive amination to enhance throughput.
Table 3: Industrial Process Parameters
| Parameter | Batch Processing | Continuous Flow |
|---|---|---|
| Reactor Volume | 1,000 L | 50 mL/min |
| Catalyst Loading | 0.5 mol% | 0.2 mol% |
| Purification Method | Crystallization | Chromatography |
| Purity | >95% | >98% |
Stereochemical Control and Optimization
The stereochemistry of the aminomethyl group is critical for biological activity. Asymmetric hydroformylation using chiral ligands ensures high enantiomeric excess (e.g., 17.5:1 diastereomeric ratio) . Computational modeling aids in predicting transition states, enabling the rational design of ligands to improve selectivity.
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how are key intermediates purified?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving bicyclic amine precursors. A key step is the introduction of the aminomethyl group through azide reduction:
Azide Intermediate Formation : React the bicyclic amine with CS₂ and DCC in Et₂O at -10°C to form an isothiocyanate intermediate, followed by azide substitution using NaN₃ or HN₃ .
Reduction to Amine : Catalytic hydrogenation (Pd/C, H₂) of the azide intermediate in ethanol yields the aminomethyl derivative .
Purification : Column chromatography (SiO₂, hexane:EtOAc gradients) is critical for isolating intermediates. For example, azide intermediates are purified using 90:10 hexane:EtOAc, yielding ~82% purity .
Q. How is the structural identity and purity of this compound confirmed in academic research?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) confirm regiochemistry and stereochemistry. Rotameric mixtures (e.g., δ 1.45 ppm for tert-butyl protons) are analyzed for conformational stability .
- Chromatography : HPLC with >97% purity thresholds and COA validation ensures batch consistency .
- Mass Spectrometry : HRMS (e.g., ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z 211.26) .
Q. What are the typical reaction conditions for introducing the aminomethyl group to the bicyclic framework?
Methodological Answer:
- Azide Strategy : React the bicyclic amine with CS₂ and DCC in Et₂O at -10°C, followed by azide substitution with HN₃. Use toluene/EtOH for subsequent catalytic hydrogenation (Pd/C, H₂, 0.3–2 M) to reduce azides to amines .
- Alternative Routes : Isothiocyanate intermediates (e.g., benzyl thioureido derivatives) are formed using CS₂ and alkyl halides in CHCl₃ .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Q. What are the solubility and stability considerations for this compound under various conditions?
Methodological Answer:
- Solubility : Soluble in CHCl₃, EtOAc, and DCM; sparingly soluble in hexane. Ethanol/water mixtures are used for hydrogenation .
- Stability : Store at -20°C under inert gas (N₂/Ar). Avoid prolonged exposure to light or moisture to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can diastereomeric ratios be optimized during the synthesis of this bicyclic amine derivative?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,4R)-configured amines) to enforce stereochemical control .
- Temperature Modulation : Low-temperature (-10°C) reactions minimize epimerization during azide formation .
- Catalytic Asymmetric Hydrogenation : Pd/C with chiral ligands (e.g., BINAP) enhances enantiomeric excess (e.e. >95%) .
Q. What challenges arise in analyzing rotameric mixtures via NMR, and how are they addressed?
Methodological Answer:
Q. How does the bicyclic structure influence the compound's reactivity in further functionalization?
Methodological Answer:
Q. What strategies are employed to enhance yield in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
Q. How is this compound utilized in medicinal chemistry as a building block?
Methodological Answer:
- Scaffold for Drug Design : The bicyclic core is used in protease inhibitors (e.g., HCV NS3/4A) and kinase modulators.
- Conjugation to Biomolecules : The aminomethyl group links to fluorescent tags (e.g., FITC) or biotin for target engagement studies .
- In Vivo Studies : Boc deprotection (TFA/DCM) generates free amines for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
